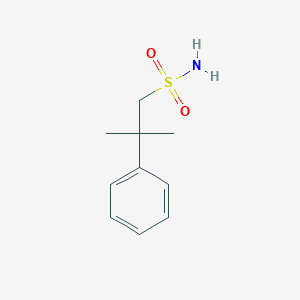
2-Methyl-2-phenylpropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-phenylpropane-1-sulfonamide is an organosulfur compound with the molecular formula C10H15NO2S. It is a member of the sulfonamide class, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Métodos De Preparación
The synthesis of 2-Methyl-2-phenylpropane-1-sulfonamide can be achieved through several routes. One common method involves the reaction of 2-methyl-2-phenylpropane with sulfonamide under specific conditions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. For instance, the reaction may be carried out in the presence of a catalyst and under controlled temperature and pressure to ensure efficient conversion .
Análisis De Reacciones Químicas
2-Methyl-2-phenylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. .
Aplicaciones Científicas De Investigación
2-Methyl-2-phenylpropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Medicine: This compound is explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It is utilized in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-phenylpropane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
2-Methyl-2-phenylpropane-1-sulfonamide can be compared with other similar compounds, such as:
tert-Butanesulfinamide: Known for its use in asymmetric synthesis as a chiral auxiliary.
Isobutylbenzene: An alkylbenzene used in various chemical syntheses.
Phenylacetone: A mono-substituted benzene derivative used in the manufacture of methamphetamine. The uniqueness of this compound lies in its specific structural features and the diverse range of applications it supports.
Propiedades
Fórmula molecular |
C10H15NO2S |
|---|---|
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
2-methyl-2-phenylpropane-1-sulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,8-14(11,12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,11,12,13) |
Clave InChI |
YBMFLZKSROHIBL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CS(=O)(=O)N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13199366.png)
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)

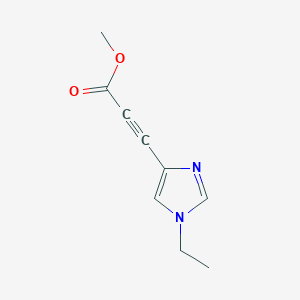

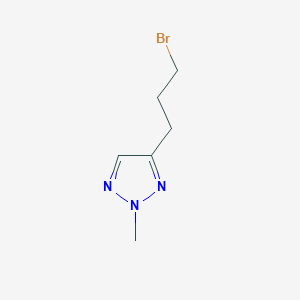
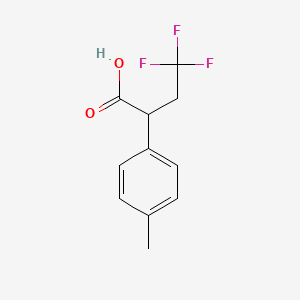

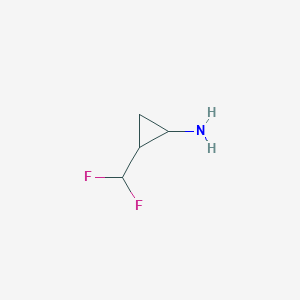
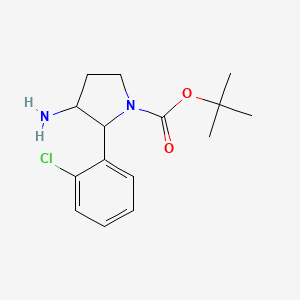
![{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13199432.png)

![Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13199443.png)
